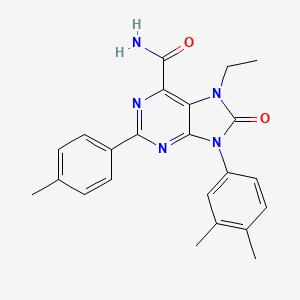![molecular formula C24H27N3O2S B1650541 N-cyclopentyl-10-(3,5-dimethylphenyl)-11-methyl-9-oxo-3-thia-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),4,7-triene-11-carboxamide CAS No. 1185164-26-4](/img/structure/B1650541.png)
N-cyclopentyl-10-(3,5-dimethylphenyl)-11-methyl-9-oxo-3-thia-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),4,7-triene-11-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-6-(3,5-dimethylphenyl)-7-methyl-5-oxo-5,6,7,8-tetrahydrothieno[3’,2’:4,5]pyrrolo[1,2-a]pyrazine-7-carboxamide is a complex organic compound that belongs to the class of pyrrolopyrazine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-6-(3,5-dimethylphenyl)-7-methyl-5-oxo-5,6,7,8-tetrahydrothieno[3’,2’:4,5]pyrrolo[1,2-a]pyrazine-7-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the pyrrole ring: This can be achieved through the cross-coupling of pyrrole with acyl (bromo)acetylenes in the presence of a catalyst such as solid alumina at room temperature.
Addition of propargylamine: The acetylenes obtained from the previous step are reacted with propargylamine to form N-propargylenaminones.
Intramolecular cyclization: The final step involves the cyclization of the prepared propargylic derivatives using a base like Cs2CO3 in DMSO to form the desired pyrrolopyrazine structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This could include the use of continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
Types of Reactions
N-cyclopentyl-6-(3,5-dimethylphenyl)-7-methyl-5-oxo-5,6,7,8-tetrahydrothieno[3’,2’:4,5]pyrrolo[1,2-a]pyrazine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: DMSO, ethanol, methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-cyclopentyl-6-(3,5-dimethylphenyl)-7-methyl-5-oxo-5,6,7,8-tetrahydrothieno[3’,2’:4,5]pyrrolo[1,2-a]pyrazine-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-cyclopentyl-6-(3,5-dimethylphenyl)-7-methyl-5-oxo-5,6,7,8-tetrahydrothieno[3’,2’:4,5]pyrrolo[1,2-a]pyrazine-7-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, thereby affecting biochemical pathways.
Receptor binding: It may bind to specific receptors, modulating their activity and leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar core structure and may exhibit comparable biological activities.
Thienopyridine derivatives: These compounds also contain a thieno ring and may have similar chemical properties.
Uniqueness
N-cyclopentyl-6-(3,5-dimethylphenyl)-7-methyl-5-oxo-5,6,7,8-tetrahydrothieno[3’,2’:4,5]pyrrolo[1,2-a]pyrazine-7-carboxamide is unique due to its specific substitution pattern and the presence of both cyclopentyl and dimethylphenyl groups, which may confer distinct biological and chemical properties.
Propiedades
Número CAS |
1185164-26-4 |
|---|---|
Fórmula molecular |
C24H27N3O2S |
Peso molecular |
421.6 |
Nombre IUPAC |
N-cyclopentyl-10-(3,5-dimethylphenyl)-11-methyl-9-oxo-3-thia-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),4,7-triene-11-carboxamide |
InChI |
InChI=1S/C24H27N3O2S/c1-15-10-16(2)12-19(11-15)27-21(28)20-13-17-8-9-30-22(17)26(20)14-24(27,3)23(29)25-18-6-4-5-7-18/h8-13,18H,4-7,14H2,1-3H3,(H,25,29) |
Clave InChI |
BZENUTGDLTUAML-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=CC4=C(N3CC2(C)C(=O)NC5CCCC5)SC=C4)C |
SMILES canónico |
CC1=CC(=CC(=C1)N2C(=O)C3=CC4=C(N3CC2(C)C(=O)NC5CCCC5)SC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4-hydroxyphenyl)butan-2-yl]-2-piperidin-4-ylacetamide](/img/structure/B1650458.png)
![[4-(5-Methylpyrazol-1-yl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B1650459.png)
![5-(4-Methanesulfonylphenyl)-11-methyl-3-phenyl-8-thia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene hydrochloride](/img/structure/B1650460.png)
![N-[1-propyl-2-(1-pyrrolidinylmethyl)-1H-1,3-benzimidazol-5-yl]-1-cyclohexanecarboxamide](/img/structure/B1650462.png)
![(2-Butyl-1-benzofuran-3-yl)(4-{[2-(ethylamino)(~2~H_4_)ethyl]oxy}-3,5-diiodophenyl)methanone](/img/structure/B1650463.png)
![4-ethoxy-N-[2-(2-phenethyl-1H-1,3-benzimidazol-1-yl)ethyl]benzamide](/img/structure/B1650465.png)
![3-({8-[4-({[5-(4-Pyridyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzoyl]-8-azabicyclo[3.2.1]oct-3-yl}oxy)benzonitrile](/img/structure/B1650469.png)
![7-(4-chlorophenyl)-2-(4-fluorophenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B1650470.png)
![4-{[6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(2-methoxyethyl)benzamide](/img/structure/B1650471.png)

![N-{2-[(2-furylmethyl)thio]ethyl}-4-(3-methyl-4-oxo-3,4-dihydro-5H-pyridazino[4,5-b]indol-5-yl)butanamide](/img/structure/B1650475.png)

![5-[(2-chlorophenyl)acetyl]-3-[4-ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1650478.png)

